2-Aminobenzamide oxime
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2-Aminobenzamide oxime are carbohydrates, specifically monosaccharides . It is also known to interact with histone deacetylase (HDAC) enzymes, particularly HDACs 1 and 3 .
Mode of Action
This compound interacts with its targets through a process known as reductive oxyamination . In this process, monosaccharides undergo an oxime formation reaction with this compound and are then readily reduced . When interacting with HDAC enzymes, this compound acts as a zinc-binding group .
Biochemical Pathways
The reductive oxyamination process affects the biochemical pathways of monosaccharides . This method circumvents the problem caused by oxime isomers and can be used for the highly sensitive and selective analysis of monosaccharides .
Result of Action
The result of the action of this compound is the formation of oximes with monosaccharides . This allows for the qualitative and quantitative analysis of carbohydrates . When interacting with HDAC enzymes, this compound can increase FXN mRNA levels and frataxin protein in neuronal cells .
Action Environment
The action of this compound can be influenced by various environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino Benzamidoxime can be synthesized through the reaction of benzamidoxime with ammonia under specific conditions. The reaction typically involves the formation of a Schiff base as a rate-determining step, followed by rapid intramolecular cyclization . The reaction rate is dependent on pH, indicating that protonated benzamidoxime is involved in the formation of Schiff bases as an internal generalized acid . Substituents on the aromatic ring can increase the alkalinity of the aromatic amine, thus speeding up the reaction .
Industrial Production Methods: While specific industrial production methods for 2-Amino Benzamidoxime are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The compound is typically produced in controlled environments to ensure high purity and yield .
Chemical Reactions Analysis
2-Amino Benzamidoxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert 2-Amino Benzamidoxime into different amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly with aldehydes, to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Aldehydes are commonly used in substitution reactions to form Schiff bases.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Schiff bases and dihydroquinazoline derivatives.
Scientific Research Applications
2-Amino Benzamidoxime has a wide range of scientific research applications, including:
Chemistry: It is used in the development of new bioconjugation strategies and fluorescent probes.
Biology: The compound is utilized in post-translational diversification of genetic coding libraries.
Medicine: Potential applications in drug development and protein modification.
Industry: Used in the synthesis of various pharmaceutical intermediates.
Comparison with Similar Compounds
2-Amino Benzamidoxime is unique due to its rapid reaction with aldehydes to form stable dihydroquinazoline derivatives . Similar compounds include:
Benzamidoxime: Shares similar reactivity but lacks the amino group.
2-Aminobenzamide: Similar structure but different reactivity due to the absence of the oxime group.
Benzamidine: Similar structure but different functional groups and reactivity.
Properties
CAS No. |
16348-49-5 |
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Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-amino-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) |
InChI Key |
CFZHYRNQLHEHJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=NO)N)N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N\O)/N)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)N |
Appearance |
Assay:≥97%A crystalline solid |
Synonyms |
2-amino-N-hydroxy-benzenecarboximidamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the possible products obtained during the cyclization of 2-aminobenzamide oxime derivatives?
A1: The cyclization of this compound derivatives can lead to different heterocyclic compounds depending on the reaction conditions, particularly the pH of the medium [, ]. Possible products include:
Q2: Can you provide an example of a specific reaction where the pH influences the cyclization outcome of a this compound derivative?
A2: While the provided abstracts don't detail specific reaction conditions, the research indicates that the cyclization of a monoacyl this compound can result in different products depending on the pH []. For instance, under acidic conditions, the reaction might favor the formation of the 2-aminobenzimidazole ring. Conversely, under basic conditions, the reaction might preferentially yield the 4-amino-2-phenylquinazoline 3-oxide. The exact experimental conditions and substituents on the this compound derivative will ultimately dictate the product distribution.
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